molecular formula C20H15N3O3S B11357985 4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11357985
M. Wt: 377.4 g/mol
InChI Key: ZRQDGGKFNWMUGI-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide typically involves multistep reactions. One common approach includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzofuran derivative with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Thiadiazole Ring: The intermediate product from the acylation step undergoes cyclization with thiosemicarbazide to form the thiadiazole ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(4-{4-[(4-methylbenzoyl)amino]phenoxy}phenyl)benzamide: Another benzofuran derivative with similar structural features.

    Methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate: A compound with a furo[3,2-c]pyran ring system.

Uniqueness

4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both benzofuran and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

4-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C20H15N3O3S/c1-11-7-9-13(10-8-11)17(24)18-16(14-5-3-4-6-15(14)26-18)21-20(25)19-12(2)22-23-27-19/h3-10H,1-2H3,(H,21,25)

InChI Key

ZRQDGGKFNWMUGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(N=NS4)C

Origin of Product

United States

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